molecular formula C10H12O3 B1638831 3-(3-hydroxy-4-methoxyphenyl)propanal

3-(3-hydroxy-4-methoxyphenyl)propanal

Cat. No.: B1638831
M. Wt: 180.2 g/mol
InChI Key: QYOYBHCGTRXATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxy-4-methoxyphenyl)propanal (IUPAC name: 3-(3-hydroxy-4-methoxyphenyl)propionaldehyde) is an aromatic aldehyde with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is structurally characterized by a phenyl ring substituted with a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 4, attached to a propanal chain. This compound is also referred to as Guaiacyl propanal due to its guaiacyl (3-methoxy-4-hydroxyphenyl) moiety .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)propanal

InChI

InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-7,12H,2-3H2,1H3

InChI Key

QYOYBHCGTRXATB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCC=O)O

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(3-hydroxy-4-methoxyphenyl)propanal typically involves several steps:

    Ring Opening: Sassafras oil, methanol, and an alkaline reagent are reacted to obtain a phenol potassium salt solution.

    Etherification: The potassium phenolate solution is reacted with an excessive methylating agent to obtain mixed ether.

    Hydrolysis: The mixed ether is reacted with alcohol, water, and a catalyst to obtain a hydrolysis oil phase.

    Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to obtain an acetyl intermediate product.

    Ozonization and Reduction: The acetyl product is reacted with ozone, and a pyro-sub water solution is added for reduction to obtain a reduced oil phase.

    Alcoholysis: The oil phase obtained in the previous step is subjected to alcoholysis to obtain a crude product of isovanillin.

    Condensation and Hydrogenation: The isovanillin crude product is condensed and hydrogenated to yield 3-(3-hydroxy-4-methoxyphenyl)propanal.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxy-4-methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3-(3-hydroxy-4-methoxyphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications
3-(3-Hydroxy-4-methoxyphenyl)propanal C₁₀H₁₂O₃ 180.20 3-OH, 4-OCH₃ Advantame synthesis
4-Hydroxy-3-methoxybenzenepropanal C₁₀H₁₂O₃ 180.20 4-OH, 3-OCH₃ Industrial reagents
3-(4-Hydroxyphenyl)propanal C₉H₁₀O₂ 150.18 4-OH Receptor docking studies
3-(3-Methoxyphenyl)propanal C₁₀H₁₂O₂ 164.20 3-OCH₃ Antioxidant in algae
3-(2-Chlorophenyl)propanal C₉H₉ClO 168.62 2-Cl Lab reagent

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